
1-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Kinase Inhibition
Compounds structurally similar to "1-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been identified as potent and selective kinase inhibitors. These compounds have shown promise in targeting the Met kinase superfamily, leading to improved enzyme potency and selectivity. This advancement has propelled some of these molecules into clinical trials due to their favorable pharmacokinetic profiles and preclinical safety, showcasing their potential in cancer therapy and other diseases driven by kinase dysregulation (G. M. Schroeder et al., 2009).
Metabolic Fate and Excretion Studies
Research on similar dihydropyridine-3-carboxamide derivatives has extensively utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to understand their metabolic fate and excretion. This method supports the selection of drug candidates by providing insights into the compounds' metabolism, which is crucial for predicting their behavior in biological systems and optimizing their pharmacological profiles (E. Monteagudo et al., 2007).
HIV Integrase Inhibition
The pursuit of novel HIV treatments has led to the exploration of dihydropyridine-3-carboxamides as potent inhibitors of HIV-1 integrase, a vital enzyme for the viral replication cycle. These investigations have resulted in identifying compounds with significant inhibitory effects on the integrase-catalyzed strand transfer process, highlighting the potential of such molecules in developing new antiviral drugs (P. Pace et al., 2007).
Synthesis and Structural Analysis
The synthesis and structural elucidation of related compounds provide foundational knowledge for understanding the chemical and physical properties that contribute to their biological activities. Studies have detailed the synthesis routes of analogs and assessed their structural characteristics using X-ray crystallography and other analytical techniques. This research is essential for designing more effective and selective therapeutic agents by revealing the relationship between structure and function (W. M. Owton et al., 1995).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-14-9-10-19(27-2)18(12-14)23-20(25)16-7-5-11-24(21(16)26)13-15-6-3-4-8-17(15)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPCVASWNIECLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)
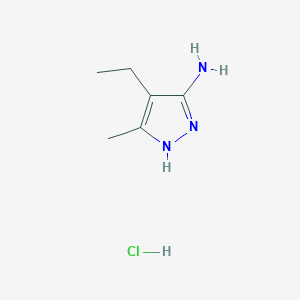
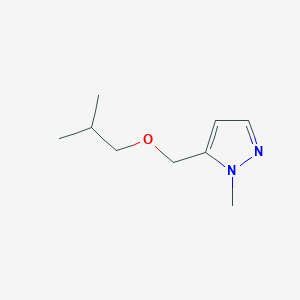
![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)
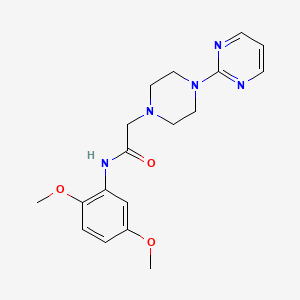
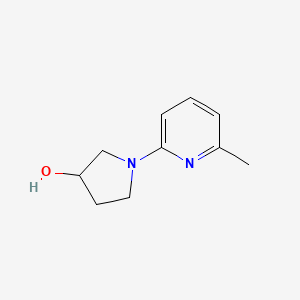
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)
![propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2513177.png)

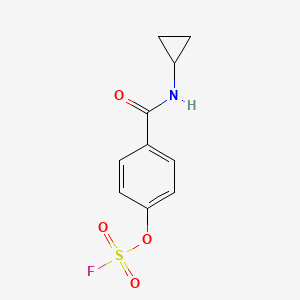
![1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2513180.png)
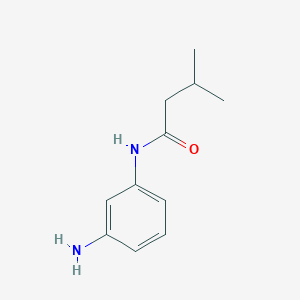
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2513182.png)